[4-Bromo-2-(cyclohexyloxy)phenyl]methanol
Overview
Description
[4-Bromo-2-(cyclohexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H17BrO2 It is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(cyclohexyloxy)phenylmethanol: The synthesis of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol can be achieved by brominating 2-(cyclohexyloxy)phenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Bromo-2-(cyclohexyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [4-Bromo-2-(cyclohexyloxy)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Bromo-2-(cyclohexyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of [4-Bromo-2-(cyclohexyloxy)phenyl]methanol depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclohexyloxy group can influence its binding affinity and specificity .
Comparison with Similar Compounds
[4-Bromo-2-(methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
[4-Bromo-2-(ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a cyclohexyloxy group.
Uniqueness:
Properties
IUPAC Name |
(4-bromo-2-cyclohexyloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENZKJBQPMYHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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